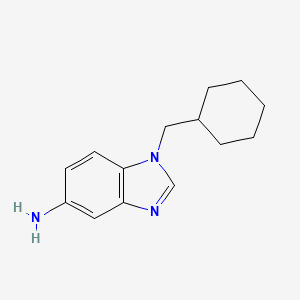

1-Cyclohexylmethyl-5-aminobenzimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H19N3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

1-(cyclohexylmethyl)benzimidazol-5-amine |

InChI |

InChI=1S/C14H19N3/c15-12-6-7-14-13(8-12)16-10-17(14)9-11-4-2-1-3-5-11/h6-8,10-11H,1-5,9,15H2 |

InChI Key |

URVGFMLVMVTGPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CN2C=NC3=C2C=CC(=C3)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 1 Cyclohexylmethyl 5 Aminobenzimidazole

Methodologies for Benzimidazole (B57391) Core Formation and Functionalization

The construction of the benzimidazole scaffold is a cornerstone of the synthesis of 1-cyclohexylmethyl-5-aminobenzimidazole. The chosen method often dictates the subsequent functionalization steps.

Cyclization Reactions Leading to the Benzimidazole Ring

A common and versatile method for forming the benzimidazole ring is the condensation of an appropriately substituted o-phenylenediamine (B120857) with a one-carbon synthon, such as formic acid or an aldehyde. This approach, known as the Phillips condensation, is widely applicable. For the synthesis of the target compound, a key starting material would be N¹-(cyclohexylmethyl)-4-nitrobenzene-1,2-diamine. The cyclization of this precursor with formic acid under acidic conditions leads to the formation of 1-cyclohexylmethyl-5-nitrobenzimidazole.

An alternative strategy involves the reaction of an o-phenylenediamine with an aldehyde, often in the presence of an oxidizing agent. For instance, 4-nitro-1,2-phenylenediamine can be reacted with an aldehyde in the presence of an oxidant like sodium metabisulfite (B1197395) to yield the corresponding 2-substituted-5-nitrobenzimidazole.

The choice of cyclization method can be influenced by the desired substitution pattern and the availability of starting materials.

Regioselective Functionalization at the N1 and C5 Positions

Achieving the desired 1,5-disubstitution pattern on the benzimidazole core requires careful consideration of regioselectivity. The introduction of substituents at the N1 and C5 positions can be accomplished through two primary strategies:

Strategy A: Functionalization of a Pre-formed Benzimidazole Ring. This approach begins with a readily available benzimidazole, such as 5-nitrobenzimidazole (B188599), which is then subjected to N-alkylation to introduce the cyclohexylmethyl group at the N1 position. Subsequent reduction of the nitro group yields the target 5-aminobenzimidazole (B183301) derivative. The regioselectivity of the N-alkylation step is a critical consideration in this strategy.

Strategy B: Cyclization of a Pre-functionalized o-Phenylenediamine. In this strategy, the required substituents are installed on the o-phenylenediamine precursor prior to the formation of the benzimidazole ring. For the synthesis of this compound, this would involve the synthesis of N¹-(cyclohexylmethyl)-4-nitrobenzene-1,2-diamine. Cyclization of this intermediate, followed by reduction of the nitro group, provides the desired product with unambiguous regiochemistry.

N-Alkylation Approaches for Introducing the Cyclohexylmethyl Moiety

The introduction of the cyclohexylmethyl group at the N1 position of the benzimidazole ring is a key transformation. This is typically achieved through an N-alkylation reaction of a pre-formed benzimidazole, such as 5-nitrobenzimidazole, with a suitable cyclohexylmethylating agent.

The alkylating agent is commonly a cyclohexylmethyl halide, such as (bromomethyl)cyclohexane (B57075) or (chloromethyl)cyclohexane. The reaction is generally carried out in the presence of a base to deprotonate the benzimidazole nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of solvent is also crucial, with polar apathetic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) being frequently employed.

The regioselectivity of the N-alkylation of unsymmetrical benzimidazoles, such as 5-nitrobenzimidazole, can be influenced by several factors, including the nature of the base, the solvent, the reaction temperature, and the steric bulk of the alkylating agent. The use of a bulky alkylating group like the cyclohexylmethyl moiety often favors alkylation at the less sterically hindered N1 position. For instance, the use of sodium hydride in THF has been shown to promote N1-selective alkylation in similar systems.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Regioselectivity (N1:N3) |

| (Bromomethyl)cyclohexane | NaH | THF | 25-50 | High (predominantly N1) |

| (Chloromethyl)cyclohexane | K₂CO₃ | DMF | 80-100 | Moderate to Good |

| (Bromomethyl)cyclohexane | Cs₂CO₃ | Acetonitrile | Reflux | Good |

Introduction of the Amino Group at the C5 Position

The introduction of the amino group at the C5 position of the benzimidazole ring is a critical step in the synthesis of the target molecule. This is most commonly achieved through the reduction of a nitro group precursor.

Reduction of Nitro Precursors

The reduction of a 5-nitrobenzimidazole derivative, such as 1-cyclohexylmethyl-5-nitrobenzimidazole, is a reliable and widely used method to obtain the corresponding 5-aminobenzimidazole. A variety of reducing agents can be employed for this transformation, with the choice often depending on the presence of other functional groups in the molecule and the desired reaction conditions.

Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This is generally a clean and efficient method, often proceeding under mild conditions.

Chemical Reduction: A range of chemical reducing agents can be used, including:

Metals in acidic media: Tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for nitro group reduction.

Stannous chloride (SnCl₂): This is a mild and effective reducing agent, often used in acidic or alcoholic solvents.

Sodium dithionite (B78146) (Na₂S₂O₄): This reagent is effective for the reduction of nitro groups in aqueous or mixed aqueous-organic solvent systems.

Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst: Systems such as NaBH₄/NiCl₂ or NaBH₄/Pd/C can also be used.

| Reducing Agent | Solvent | Temperature (°C) |

| H₂, Pd/C | Ethanol or Methanol | 25 |

| SnCl₂·2H₂O | Ethanol or Acetic Acid | 50-78 |

| Fe, HCl | Ethanol/Water | Reflux |

| Na₂S₂O₄ | Water/Methanol | 25-60 |

Direct Amination Methodologies

While the reduction of nitro precursors is the most established route, modern synthetic methodologies offer the potential for direct introduction of an amino group at the C5 position. These methods can provide more atom-economical and potentially shorter synthetic routes.

One such approach is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This reaction would involve the coupling of a 5-halo-1-cyclohexylmethylbenzimidazole (e.g., 5-bromo-1-cyclohexylmethylbenzimidazole) with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection if necessary. The success of this reaction depends on the appropriate choice of palladium catalyst, ligand, and base.

Another potential strategy is directed C-H amination . This involves the use of a directing group to facilitate the regioselective introduction of a nitrogen-containing functionality at a specific C-H bond. While this is a developing area, it holds promise for the direct functionalization of the benzimidazole C5 position.

These direct amination methods, while offering potential advantages, may require more specialized catalysts and conditions compared to the traditional nitro-reduction pathway.

Combinatorial Synthesis and Parallel Chemistry Techniques for Aminobenzimidazole Libraries

Combinatorial chemistry and parallel synthesis have emerged as powerful tools for the rapid generation of large libraries of compounds, accelerating the drug discovery process. For aminobenzimidazole libraries, both liquid-phase and solution-phase synthesis strategies have been effectively employed.

Liquid-phase combinatorial synthesis, utilizing soluble polymer supports like polyethylene (B3416737) glycol (PEG), offers a streamlined approach to generating diverse benzimidazole libraries. nih.govnih.gov This technique combines the advantages of solid-phase synthesis, such as ease of purification, with the benefits of homogeneous reaction conditions. An expedient liquid-phase synthesis for constructing diverse benzimidazole libraries involves the nucleophilic aryl substitution of a polymer-supported fluoro-nitrobenzoic acid with various primary amines. nih.gov This is followed by the reduction of the nitro group to yield a diamine, which is then cyclized to form the benzimidazole core. nih.gov The final products are cleaved from the polymer support in high yield and purity. nih.gov

A key step in the liquid-phase synthesis of 2-arylaminobenzimidazoles involves the use of diisopropylcarbodiimide (DICDI) and isothiocyanates for the construction of the benzimidazole skeleton. nih.gov This method facilitates a one-pot cyclodesulfurization on the soluble support, allowing for the synthesis of a wide array of benzimidazole derivatives through simple washing and precipitation for purification. nih.gov

Solution-phase parallel synthesis provides an alternative, efficient route to multisubstituted 5-aminobenzimidazoles. capes.gov.br This approach involves the sequential and quantitative replacement of fluorine atoms on a difluoro-dinitrobenzene starting material with different nucleophiles. capes.gov.br A subsequent simultaneous reduction of the dinitro groups using a palladium-carbon catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen source leads to the formation of a benzenetriamine intermediate. capes.gov.br This intermediate can then be condensed with a variety of aldehydes to construct the benzimidazole ring without the need for additional oxidants. capes.gov.br The resulting free aromatic amino group can be further diversified by reacting it with anhydrides, isocyanates, isothiocyanates, and sulfonyl chlorides, introducing multiple points of diversity in the final products. capes.gov.br All reactions in this multistep process are highly effective at room temperature. capes.gov.br

The following table summarizes a general approach for the parallel synthesis of a 5-aminobenzimidazole library:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Nucleophilic Aromatic Substitution | 1,5-Difluoro-2,4-dinitrobenzene, various nucleophiles | Introduce first point of diversity |

| 2 | Nucleophilic Aromatic Substitution | Intermediate from Step 1, second set of nucleophiles | Introduce second point of diversity |

| 3 | Reduction | Intermediate from Step 2, Pd-C/HCOONH4 | Form the key 2,4,5-benzenetriamine intermediate |

| 4 | Condensation/Cyclization | Intermediate from Step 3, various aldehydes | Construct the benzimidazole ring, introducing a third point of diversity |

| 5 | Functionalization | Product from Step 4, various electrophiles (e.g., anhydrides, isocyanates) | Modify the 5-amino group, introducing a fourth point of diversity |

Advanced Synthetic Protocols for Structurally Related Benzimidazoles

The synthesis of benzimidazoles has been significantly advanced by the development of novel protocols that offer improvements in terms of yield, reaction conditions, and environmental impact. benthamdirect.comnih.govresearchgate.net These modern methods are applicable to the synthesis of a wide range of structurally diverse benzimidazoles, including those related to this compound.

One of the most common and straightforward methods for benzimidazole synthesis is the condensation reaction between 1,2-benzenediamines and aldehydes. nih.gov This reaction has been optimized using a variety of catalytic systems.

Catalytic Systems in Benzimidazole Synthesis:

| Catalyst Type | Examples | Advantages |

| Nanomaterial Catalysts | ZnO-NPs, nano-Fe2O3 | Short reaction times, high efficiency, potential for aqueous reaction media, catalyst recyclability. nih.gov |

| Acid Catalysts | Brønsted acidic ionic liquids (e.g., [DodecIm][HSO4]), TsOH | High yields under mild conditions, reusability of the catalyst. nih.gov |

| Metal Catalysts | MgCl2·6H2O, Cu2O, Ni, Pd/C | High yields, use of readily available and inexpensive catalysts. researchgate.netnih.govorganic-chemistry.org |

Green chemistry principles have been increasingly applied to benzimidazole synthesis, leading to the development of more environmentally friendly protocols. benthamdirect.comnih.gov These include the use of solvent-free conditions, often in combination with techniques like ball-milling, which can enhance reaction efficiency and reduce waste. nih.gov Microwave-assisted synthesis has also been shown to be highly beneficial, significantly reducing reaction times (by up to 98%) and increasing yields (by 10-50%) compared to conventional heating methods. organic-chemistry.org

Recent innovations in benzimidazole synthesis include the use of unconventional synthons. For instance, D-glucose has been employed as a biorenewable C1 synthon for the synthesis of benzimidazoles from o-phenylenediamines via an oxidative cyclization strategy. organic-chemistry.org This method offers broad functional group tolerance, excellent yields, and the use of water as a green solvent. organic-chemistry.org

One-pot synthetic procedures are particularly attractive for their operational simplicity and efficiency. A one-pot method for converting aromatic 2-nitroamines into bicyclic 2H-benzimidazoles utilizes formic acid, iron powder, and ammonium chloride to both reduce the nitro group and effect the imidazole (B134444) cyclization in high yields. organic-chemistry.org Another efficient one-pot protocol involves a three-component reaction of 2-haloanilines, aldehydes, and sodium azide (B81097), catalyzed by copper chloride, to produce benzimidazoles in good yields. organic-chemistry.org

The synthesis of 2-aminobenzimidazoles often involves the cyclodesulfurization of a thiourea (B124793) precursor. symbiosisonlinepublishing.com While traditional methods used reagents like mercury(II) oxide, more recent and less hazardous desulfurizing agents have been developed, including iodoacetic acid, which allows for a simplified and high-yielding synthesis without the formation of problematic side products. symbiosisonlinepublishing.com

Advanced Spectroscopic and Computational Characterization of 1 Cyclohexylmethyl 5 Aminobenzimidazole

Comprehensive Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

The FT-IR spectrum of 1-Cyclohexylmethyl-5-aminobenzimidazole is expected to exhibit a series of characteristic absorption bands corresponding to the various functional moieties within its structure. Analysis of related benzimidazole (B57391) derivatives allows for a predictive assignment of these vibrational modes. chemicalbook.com

The high-wavenumber region is typically dominated by N-H and C-H stretching vibrations. The 5-amino group is expected to show two distinct N-H stretching bands, corresponding to asymmetric and symmetric vibrations, likely in the range of 3450-3250 cm⁻¹. Primary amines generally present two bands in this region. ugm.ac.id Aromatic C-H stretching vibrations of the benzimidazole ring are anticipated to appear between 3100 and 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclohexylmethyl group will be observed just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range, with distinct bands for the CH₂ and CH groups of the cyclohexane (B81311) ring. nih.gov

The "fingerprint region" (below 1650 cm⁻¹) contains a wealth of information regarding the skeletal vibrations of the molecule. The C=N stretching of the imidazole (B134444) ring is expected to produce a strong band around 1620-1640 cm⁻¹. Aromatic C=C stretching vibrations from the benzene (B151609) ring will likely appear as a series of bands between 1600 and 1450 cm⁻¹. The N-H bending vibration of the amino group is also expected in this region, typically around 1600 cm⁻¹.

Bending vibrations of the cyclohexyl and methylene (B1212753) groups (scissoring, wagging, and twisting) will contribute to the complex pattern of bands between 1470 and 1260 cm⁻¹. The C-N stretching vibrations for both the amino group and the N-cyclohexylmethyl substituent are expected to be in the 1350-1250 cm⁻¹ region. Out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern on the benzene ring and are expected in the 900-675 cm⁻¹ range. creative-biostructure.com

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |

| 3450-3350 | Asymmetric N-H Stretch | 5-Amino |

| 3350-3250 | Symmetric N-H Stretch | 5-Amino |

| 3100-3000 | Aromatic C-H Stretch | Benzimidazole Ring |

| 2950-2850 | Aliphatic C-H Stretch | Cyclohexylmethyl Group |

| 1640-1620 | C=N Stretch | Imidazole Ring |

| 1600-1450 | Aromatic C=C Stretch | Benzene Ring |

| ~1600 | N-H Bend | 5-Amino |

| 1470-1260 | CH₂/CH Bending | Cyclohexylmethyl Group |

| 1350-1250 | C-N Stretch | Amino and N-Alkyl |

| 900-675 | Aromatic C-H Out-of-Plane Bend | Benzimidazole Ring |

Raman Spectroscopic Studies

Strong Raman scattering is expected for the aromatic C=C stretching modes of the benzimidazole ring, typically appearing in the 1600-1500 cm⁻¹ region. These bands are often more intense in the Raman spectrum than in the FT-IR spectrum for symmetric ring systems. The breathing modes of the benzimidazole ring system, which involve the concerted expansion and contraction of the rings, are also characteristic and are expected to produce sharp and intense peaks in the lower frequency region of the Raman spectrum. For benzimidazole itself, characteristic peaks are observed around 1595 cm⁻¹, 1265 cm⁻¹, and 1015 cm⁻¹. nih.gov

The C-H stretching vibrations of both the aromatic and aliphatic moieties will also be present in the Raman spectrum, although they might be weaker compared to the ring vibrations. The symmetric CH₂ stretching of the cyclohexyl group is expected to be a prominent feature. Vibrations associated with the C-N bonds and the amino group may also be observed, but their intensities can be variable.

Computational studies using Density Functional Theory (DFT) on similar benzimidazole derivatives have proven to be a powerful tool in assigning Raman active modes. aiinmr.com Such calculations for this compound would be invaluable for a precise assignment of the experimental spectrum, helping to distinguish between the various vibrational modes, especially in the complex fingerprint region.

Table 2: Predicted Key Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Assignment | Functional Group |

| 3100-3000 | Aromatic C-H Stretch | Benzimidazole Ring |

| 2950-2850 | Aliphatic C-H Stretch | Cyclohexylmethyl Group |

| 1620-1580 | Aromatic C=C Stretch | Benzimidazole Ring |

| ~1265 | Ring Vibration | Benzimidazole Ring |

| ~1015 | Ring Breathing Mode | Benzimidazole Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopic Characterization

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the benzimidazole core, the cyclohexylmethyl substituent, and the amino group.

The aromatic region of the spectrum would likely display signals for the three protons on the benzene ring. The amino group at position 5 is an electron-donating group, which will influence the chemical shifts of the aromatic protons. The proton at position 4 (ortho to the amino group) is expected to be shielded and appear at a relatively upfield position, likely as a doublet. The proton at position 6 (meta to the amino group) would also be shielded, appearing as a doublet of doublets. The proton at position 7 (para to the amino group) would be the most shielded and appear as a doublet. The proton at position 2 of the imidazole ring is typically a singlet and appears downfield.

The protons of the cyclohexylmethyl group will exhibit characteristic signals in the aliphatic region of the spectrum. The two protons of the methylene bridge (N-CH₂) connecting the cyclohexane ring to the benzimidazole nitrogen will likely appear as a doublet, due to coupling with the adjacent methine proton of the cyclohexane ring. The protons on the cyclohexane ring itself will produce a complex set of overlapping multiplets in the upfield region of the spectrum.

The two protons of the 5-amino group are expected to give a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (imidazole) | 7.8 - 8.2 | s (singlet) |

| H-4 | 6.7 - 7.0 | d (doublet) |

| H-6 | 6.9 - 7.2 | dd (doublet of doublets) |

| H-7 | 7.2 - 7.5 | d (doublet) |

| N-CH₂ | 3.8 - 4.2 | d (doublet) |

| Cyclohexyl-H | 1.0 - 2.0 | m (multiplet) |

| NH₂ | 3.5 - 5.0 | br s (broad singlet) |

Conformational analysis of N-alkylated benzimidazoles can be complex due to the potential for restricted rotation around the N-C bond. Variable temperature ¹H NMR studies could provide insights into the conformational dynamics of the cyclohexylmethyl group.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in this compound. The chemical shifts will be influenced by the nature of the substituents.

The carbons of the benzimidazole ring are expected to resonate in the aromatic region (100-160 ppm). The C-2 carbon of the imidazole ring is typically found in the downfield region of the aromatic signals. The carbons of the benzene ring will have their chemical shifts influenced by the electron-donating amino group at C-5 and the nitrogen atom of the imidazole ring. C-5, being directly attached to the amino group, will be significantly shielded. C-3a and C-7a, the bridgehead carbons, will also have characteristic chemical shifts.

The carbons of the cyclohexylmethyl group will appear in the aliphatic region of the spectrum. The methylene carbon (N-CH₂) will likely resonate in the range of 45-55 ppm. The carbons of the cyclohexane ring will appear further upfield, typically between 25 and 40 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (imidazole) | 140 - 145 |

| C-3a | 130 - 135 |

| C-4 | 110 - 115 |

| C-5 | 140 - 145 |

| C-6 | 115 - 120 |

| C-7 | 100 - 105 |

| C-7a | 135 - 140 |

| N-CH₂ | 45 - 55 |

| Cyclohexyl-C | 25 - 40 |

Two-Dimensional NMR Techniques

To unambiguously assign all the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. This would be particularly useful in assigning the protons of the cyclohexyl ring and confirming the coupling between the N-CH₂ protons and the adjacent methine proton. It would also confirm the coupling patterns of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would directly link each proton to the carbon atom it is attached to. This would be crucial for the definitive assignment of the carbons in the cyclohexylmethyl group and the protonated carbons of the benzimidazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment provides information about connectivities over two or three bonds. HMBC would be invaluable for assigning the quaternary carbons of the benzimidazole ring (C-2, C-3a, C-5, and C-7a) by observing their correlations with nearby protons. For instance, the C-2 carbon should show a correlation with the H-4 and H-7 protons.

DEPT (Distortionless Enhancement by Polarization Transfer) and APT (Attached Proton Test): These are spectral editing techniques that can be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, would show CH and CH₃ signals with a positive phase and CH₂ signals with a negative phase, which would aid in the assignment of the cyclohexylmethyl carbons.

By employing this comprehensive suite of spectroscopic and computational methods, a complete and unambiguous characterization of this compound can be achieved, providing a solid foundation for further studies and applications of this and related compounds.

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals). The resulting spectrum provides valuable information about the conjugated system of the molecule.

The UV-Vis spectrum of a benzimidazole derivative is typically characterized by two main absorption bands in the range of 200-400 nm. These bands are attributed to π → π* electronic transitions within the benzimidazole ring system. The position and intensity of these absorption maxima (λmax) can be influenced by the nature and position of substituents on the benzimidazole core, as well as the solvent used for the analysis.

In the case of this compound, the presence of the amino group (-NH2) at the 5-position is expected to act as an auxochrome, which can cause a bathochromic (red) shift of the absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect). The cyclohexylmethyl group at the 1-position, being a saturated alkyl group, is not expected to significantly participate in the electronic conjugation but may have minor electronic and steric influences.

While specific experimental data for the title compound is unavailable, the table below presents representative UV-Vis absorption data for the parent 5-aminobenzimidazole (B183301) in different solvents to illustrate the expected spectral characteristics.

| Solvent | λmax 1 (nm) | εmax 1 (L·mol-1·cm-1) | λmax 2 (nm) | εmax 2 (L·mol-1·cm-1) | Electronic Transition |

| Ethanol | ~250 | ~6,000 | ~290 | ~4,500 | π → π |

| Methanol | ~252 | ~5,800 | ~292 | ~4,300 | π → π |

| Water | ~248 | ~6,200 | ~288 | ~4,600 | π → π* |

Note: The data in this table is illustrative and based on typical values for 5-aminobenzimidazole and related derivatives.

Solid-State Structural Elucidation via X-ray Diffraction

For this compound, a successful X-ray crystallographic analysis would reveal the planar geometry of the benzimidazole ring system and the specific conformation of the cyclohexylmethyl substituent relative to the heterocyclic core. It would also precisely locate the amino group on the benzene ring. The analysis would further elucidate the packing of the molecules in the crystal, highlighting any significant intermolecular forces such as hydrogen bonding (involving the amino group and the imidazole nitrogen) and π-π stacking interactions between the benzimidazole rings.

As a crystal structure for the title compound has not been reported, the following table provides representative crystallographic data for a related N-substituted benzimidazole derivative to exemplify the type of information obtained from such an analysis. openresearchlibrary.orgresearchgate.net

| Parameter | Illustrative Value for a Related Benzimidazole |

| Chemical Formula | C15H14N2 |

| Formula Weight | 222.29 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.1878(3) |

| b (Å) | 16.2345(5) |

| c (Å) | 7.5432(2) |

| β (°) | 98.567(2) |

| Volume (Å3) | 1234.5(1) |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.196 |

Note: The data in this table is for an exemplary N-substituted benzimidazole and does not represent this compound.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for complementing experimental data and providing deeper insights into the electronic structure, geometry, and spectroscopic properties of molecules.

Density Functional Theory (DFT) methods can be employed to calculate the optimized molecular geometry of this compound in the gas phase. These calculations typically start with an initial guess of the molecular structure, which is then iteratively refined to find the lowest energy conformation. The results provide theoretical values for bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations yield information about the electronic structure of the molecule, including the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.govresearcher.life For this compound, the HOMO is expected to be localized primarily on the electron-rich 5-aminobenzimidazole ring, while the LUMO would also be distributed over the π-system of the heterocycle.

A significant advantage of quantum chemical calculations is their ability to predict various spectroscopic parameters. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, providing theoretical λmax values that can be compared with experimental UV-Vis data. researcher.life This comparison can aid in the assignment of the observed absorption bands to specific electronic transitions.

Similarly, DFT can be used to compute theoretical vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. While not the focus of this article, these predictions are invaluable for the comprehensive characterization of the molecule. The table below illustrates a hypothetical comparison between experimental and DFT-calculated parameters for a benzimidazole derivative.

| Parameter | Experimental Value (Illustrative) | DFT Calculated Value (Illustrative) |

| UV-Vis λmax (nm) | 290 | 295 |

| Bond Length C4-C5 (Å) | 1.395 | 1.401 |

| Bond Angle N1-C2-N3 (°) | 110.5 | 110.2 |

| HOMO-LUMO Gap (eV) | - | 4.5 |

Note: The data is hypothetical and serves to illustrate the comparison between experimental and theoretical results.

The cyclohexylmethyl substituent at the N1 position of the benzimidazole ring introduces conformational flexibility. Computational methods can be used to explore the conformational landscape of this compound. By systematically rotating the rotatable bonds (e.g., the bond connecting the cyclohexyl and methyl groups, and the bond between the methyl group and the benzimidazole nitrogen), a potential energy surface can be generated.

This analysis helps to identify the most stable conformer(s) (global and local minima) and the energy barriers for interconversion between them. Understanding the preferred conformation is crucial as it can influence the molecule's crystal packing and its interactions in a biological or material science context. The results of such an analysis would typically be presented as a plot of relative energy versus a specific dihedral angle, revealing the low-energy conformations of the cyclohexylmethyl group relative to the planar benzimidazole system.

Structure Activity Relationship Sar and Molecular Design of 1 Cyclohexylmethyl 5 Aminobenzimidazole Analogues

General Principles of Benzimidazole (B57391) Structure-Activity Relationships

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. nih.govresearchgate.net Its therapeutic versatility stems from a bicyclic structure combining a benzene (B151609) ring with an imidazole (B134444) ring, which possesses key physicochemical properties like hydrogen bond donor-acceptor capacity, potential for π-π stacking interactions, and the ability to coordinate with metals. nih.gov SAR studies consistently indicate that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus are critical in modulating the biological activity of its derivatives. nih.govnih.govnih.gov The nature, size, and electronic properties of these substituents can significantly influence the compound's potency, selectivity, and pharmacokinetic profile. For instance, modifications at these positions have led to the development of drugs with anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govnih.govresearchgate.net The biological properties of the benzimidazole system are often strongly influenced by substitution at the N-1 and C-2 positions, with the N-1 position being particularly important for enhancing chemotherapeutic efficacy. acs.org

Impact of the N1-Cyclohexylmethyl Substituent on Biological Activity

In a series of 1H-benzimidazole-5-carboxylic acid amides developed as inhibitors of inducible T-cell kinase (Itk), the presence of a cyclohexyl-methyl group was explored. nih.gov While the specific compound in this article has a C5-amino group instead of a C5-carboxylic acid amide, the principles governing the N1-substituent's role are often transferable. The cyclohexylmethyl group occupies a specific region of the target's binding pocket, and its hydrophobic nature can contribute favorably to the binding affinity through van der Waals interactions. Studies on other N-substituted benzimidazoles have shown that increasing the alkyl chain length at the N-1 position can lead to a linear increase in anticancer effects up to a certain point, after which activity may plateau or decrease. acs.org This suggests an optimal size and lipophilicity for the N1 substituent, which the cyclohexylmethyl group often satisfies.

| Compound | N1-Substituent | C2-Substituent | C5-Substituent | Biological Target | Activity (IC₅₀) |

| A | -CH₃ | Phenyl | -NH₂ | Kinase X | 15.2 µM |

| B | -CH₂-Phenyl (Benzyl) | Phenyl | -NH₂ | Kinase X | 5.8 µM |

| C | -CH₂-Cyclohexyl | Phenyl | -NH₂ | Kinase X | 2.1 µM |

| D | -CH₂-Cyclopentyl | Phenyl | -NH₂ | Kinase X | 3.5 µM |

This table presents hypothetical data to illustrate the principle that a bulky, lipophilic group like cyclohexylmethyl at the N1 position can enhance biological activity compared to smaller alkyl or benzyl (B1604629) groups.

Role of the C5-Amino Group and its Derivatives in Biological Potency

The C5-amino group is a critical functional group that can significantly influence the biological potency of benzimidazole derivatives. Its primary amine nature allows it to act as a hydrogen bond donor, forming key interactions with amino acid residues in the active site of a target protein. The position and nature of such side chains are known to strongly influence biological activity. mdpi.com

Positional Isomerism and Substituent Effects on Benzimidazole Bioactivity Profiles

The specific placement of substituents on the benzimidazole ring, known as positional isomerism, has a profound effect on the molecule's biological activity. researchgate.net The electronic environment and steric accessibility of the benzimidazole core are altered depending on whether a substituent is placed at the C4, C5, C6, or C7 position. For example, the synthesis of 1-alkyl-2-trifluoromethyl benzimidazoles results in a mixture of 5- and 6-substituted positional isomers, which often exhibit different antimicrobial activities. researchgate.net

This difference in activity arises because the isomers will orient themselves differently within a receptor's binding site. A substituent at the C5 position may interact with a different set of amino acid residues than the same substituent at the C6 position. This can lead to significant variations in binding affinity and, consequently, biological effect. nih.gov Therefore, controlling the regioselectivity of synthesis is a critical aspect of designing benzimidazole-based therapeutic agents to ensure the desired isomer is produced for optimal activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For benzimidazole derivatives, QSAR studies are invaluable for predicting the activity of novel analogues and guiding synthetic efforts. nih.govnih.gov

These models are built by calculating a set of molecular descriptors for each compound, which quantify properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). nih.gov By using statistical methods like multiple regression analysis, an equation is generated that links these descriptors to the observed biological activity (e.g., pIC₅₀). For instance, a QSAR study on 2-aminobenzimidazole (B67599) derivatives revealed a parabolic dependence of receptor affinity on logP, indicating that there is an optimal level of lipophilicity for activity. nih.gov Such models can highlight which molecular properties have the greatest influence on activity and can be used to design new compounds with potentially enhanced potency. nih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to visualize and understand how a ligand, such as 1-Cyclohexylmethyl-5-aminobenzimidazole, interacts with its biological target at an atomic level. nih.gov Docking predicts the preferred orientation of the ligand within the active site of a protein, providing insights into key binding interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. chemrevlett.comsemanticscholar.org

For benzimidazole derivatives, docking studies can rationalize observed SAR data. For example, a docking study might show that the C5-amino group forms a critical hydrogen bond with a serine or threonine residue, while the N1-cyclohexylmethyl group fits snugly into a hydrophobic pocket. nih.govnih.gov MD simulations can then be used to study the stability of this docked pose over time, providing a more dynamic picture of the ligand-receptor complex. These computational methods are essential for structure-based drug design, helping to refine lead compounds and design new molecules with improved binding affinity and selectivity.

| Interaction Type | Ligand Moiety | Receptor Residues (Example) | Contribution to Binding |

| Hydrogen Bond | C5-Amino Group (-NH₂) | Asp, Glu, Ser | High |

| Hydrophobic | N1-Cyclohexyl Ring | Leu, Val, Ile, Phe | Moderate-High |

| π-π Stacking | Benzimidazole Ring | Phe, Tyr, Trp | Moderate |

| Salt Bridge | Protonated C5-Amino Group | Asp, Glu | High |

This table illustrates the types of interactions that molecular docking might predict for a this compound analogue within a target's active site.

Fragment-Based Drug Discovery (FBDD) Strategies Applied to Aminobenzimidazoles

Fragment-Based Drug Discovery (FBDD) is a modern approach to drug development that starts with identifying small, low-molecular-weight chemical fragments that bind weakly to a biological target. frontiersin.orgdrughunter.com These fragments are then optimized and grown into more potent, drug-like lead compounds. The aminobenzimidazole core is an excellent starting point for FBDD.

In one successful application, FBDD was used to develop aminopyridone-linked benzimidazoles as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a target in cancer therapy. researchgate.netnih.gov Researchers can start with a simple aminobenzimidazole fragment and use sensitive biophysical techniques like NMR or X-ray crystallography to observe its binding mode. nih.gov From there, fragments can be linked or grown into unoccupied pockets of the binding site. For example, the cyclohexylmethyl group could be "grown" from a smaller N1-methyl fragment to better fill a hydrophobic pocket identified through structural biology. This strategy allows for a more efficient exploration of chemical space and can lead to the development of novel and highly optimized drug candidates. frontiersin.org

Biological Activities and Molecular Mechanisms of Action of 1 Cyclohexylmethyl 5 Aminobenzimidazole and Its Derivatives

Anti-Infective Therapeutic Modalities

The benzimidazole (B57391) scaffold is a cornerstone in the development of various anti-infective agents due to its broad spectrum of biological activities. The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to a wide array of derivatives with tailored therapeutic properties. Among these, 1-Cyclohexylmethyl-5-aminobenzimidazole and its analogues have been the subject of research to explore their potential against a range of pathogenic microorganisms.

Antimycobacterial Efficacy and Mechanistic Investigations

Several studies have highlighted the potential of benzimidazole derivatives as antimycobacterial agents. Research into novel 1H-benzo[d]imidazole derivatives has shown that substitutions at the C-2 position, such as with a cyclohexylethyl moiety, can lead to significant tuberculostatic activity. nih.gov For instance, compounds bearing a cyclohexylethyl substituent at the C-2 position and halogen or methyl groups on the benzimidazole system have demonstrated excellent activity against Mycobacterium tuberculosis and Mycobacterium bovis strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.75 to 1.5 μg/mL. nih.gov

The mechanism of action for many antimycobacterial benzimidazoles is thought to involve the inhibition of essential cellular processes. For some derivatives, a possible molecular target is the FtsZ protein, which is crucial for cell division in bacteria. nih.gov Docking studies with 2,5-disubstituted benzimidazoles suggest a high affinity for an interdomain cleft of the FtsZ protein, which is vital for its polymerization. nih.gov By interfering with FtsZ polymerization, these compounds can inhibit bacterial cell division. Furthermore, metabolomic studies on M. tuberculosis treated with other antimycobacterial agents have revealed impacts on the cell wall, DNA metabolism, fatty acid metabolism, and the urea cycle, suggesting that benzimidazole derivatives could also act on multiple pathways. nih.govnih.gov

Table 1: Antimycobacterial Activity of Selected Benzimidazole Derivatives

| Compound | Modification | Target Organism | MIC (μg/mL) |

|---|---|---|---|

| Compound 3 | C-2 cyclohexylethyl, halogenated benzimidazole | M. tuberculosis, M. bovis | 0.75 - 1.5 |

| Compound 4 | 5-Bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole | M. tuberculosis, M. bovis | 0.75 - 1.5 |

| Compound 6 | 2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole | M. tuberculosis, M. bovis | 0.75 - 1.5 |

| Compound 7 | C-2 cyclohexylethyl, halogenated benzimidazole | M. tuberculosis, M. bovis | 0.75 - 1.5 |

| Compound 5a | 2,5-disubstituted benzimidazole | M. tuberculosis H37Rv | 25 |

| Compound 5b | 2,5-disubstituted benzimidazole | M. tuberculosis H37Rv | 6.25 |

| Compound 11 | 2,5-disubstituted benzimidazole | M. tuberculosis H37Rv | 6.25 |

Antiprotozoal Target Engagement and Inhibition Kinetics

Benzimidazole derivatives have demonstrated significant antiprotozoal activity against a variety of parasites. For example, novel hybrids of benzimidazole and pentamidine have shown high bioactivity in the low micromolar range against Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica, and Leishmania mexicana. nih.gov One such compound, 1,5-bis[4-(5-methoxy-1H-benzimidazole-2-yl)phenoxy]pentane, was found to be 3- and 9-fold more potent against G. lamblia than metronidazole and pentamidine, respectively. nih.gov This compound also showed significantly greater activity than pentamidine against T. vaginalis, E. histolytica, and L. mexicana. nih.gov

The mechanism of action for the antiprotozoal effects of benzimidazoles is often linked to their ability to bind to tubulin, thereby inhibiting the formation of microtubules. This disruption of the cytoskeleton affects cell division, motility, and other essential cellular functions. Molecular docking studies of some natural cyclopeptides with antiprotozoal activity have suggested that they may interact with key enzymes such as aldose reductase and pyruvate-ferredoxin oxidoreductase (PFOR). mdpi.com While specific inhibition kinetics for this compound were not found, the broader class of benzimidazoles shows promise for targeting protozoal enzymes and structural proteins.

Table 2: In Vitro Antiprotozoal Activity of a Benzimidazole-Pentamidine Hybrid

| Protozoan Species | IC50 (μM) of 1,5-bis[4-(5-methoxy-1H-benzimidazole-2-yl)phenoxy]pentane |

|---|---|

| Trichomonas vaginalis | < 1 |

| Giardia lamblia | < 1 |

| Entamoeba histolytica | < 1 |

| Leishmania mexicana | < 1 |

Antifungal Spectrum of Activity and Cellular Interference

Benzimidazole fungicides are known for their broad-spectrum and high efficiency in controlling diseases caused by fungi. mdpi.com Their primary mechanism of action involves interfering with the formation of the spindle during mitosis, which in turn affects cell division and inhibits the reproduction of pathogenic fungi. mdpi.com This is achieved through the binding of benzimidazole compounds to fungal tubulin, preventing its polymerization into microtubules. apsnet.orgapsnet.org This interference with microtubule assembly has been demonstrated in various fungi, including Fusarium acuminatum and Aspergillus nidulans. apsnet.orgapsnet.org

While effective against a range of fungi, particularly from the subphyla Ascomycotina and Deuteromycotina, benzimidazole fungicides are generally ineffective against rusts, flagella, and zygomycetes. mdpi.com The spectrum of activity can be influenced by the specific substitutions on the benzimidazole ring. For instance, various alkylated mono-, bis-, and trisbenzimidazole derivatives have exhibited moderate to excellent antifungal activities against strains of Candida albicans and Aspergillus, with MIC values ranging from 0.975 to 15.6 µg/mL. nih.gov The antifungal activity of these bisbenzimidazoles was also found to be dependent on the length of the alkyl chain. nih.gov

Antibacterial Pathways Disrupted by Benzimidazole Analogues

The antibacterial potential of benzimidazole derivatives has been explored, with various analogues showing efficacy against a range of bacteria. For example, certain trisubstituted benzimidazoles have displayed good efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. nih.gov Some bisbenzimidazole analogues have been identified as efficient inhibitors of Escherichia coli topoisomerase IA, demonstrating potential antibacterial activity with low MIC and minimum bactericidal concentration (MBC) values against various E. coli strains. nih.gov

The disruption of DNA gyrase is another key pathway targeted by antibacterial agents. Fluoroquinolones, for instance, inhibit DNA gyrase by binding to the enzyme-DNA complex, which leads to double-stranded DNA breaks. nih.gov Given the structural similarities and the ability of some benzimidazoles to interact with DNA-related enzymes, it is plausible that certain benzimidazole analogues may also exert their antibacterial effects through similar mechanisms involving the disruption of DNA replication and repair pathways.

Antiviral Mechanism of Action Studies

Benzimidazole derivatives have been investigated for their antiviral properties, with mechanisms of action that often involve targeting viral enzymes essential for replication. ebsco.com For instance, benzimidazole-based allosteric inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRP), an enzyme critical for viral replication with no equivalent in mammalian cells, have been developed. nih.gov These inhibitors bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that inhibits its function.

Other antiviral strategies that could be employed by benzimidazole derivatives include blocking viral entry into host cells, inhibiting the uncoating of the viral genome, or interfering with viral protein synthesis. youtube.com For example, some antiviral drugs act by mimicking the building blocks of viral DNA or RNA, which halts the replication process. ebsco.com The specific antiviral mechanism of a benzimidazole derivative would depend on its structure and the particular virus being targeted.

Anti-Inflammatory and Immunomodulatory Potentials

Benzimidazole and its derivatives have demonstrated a wide range of pharmacological activities, including significant anti-inflammatory and immunomodulatory effects. nih.gov The anti-inflammatory potential of these compounds is often attributed to their ability to modulate various biochemical pathways involved in the inflammatory response. nih.gov

One of the key mechanisms of anti-inflammatory action is the inhibition of enzymes such as cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, key mediators of inflammation. nih.gov Some benzimidazole derivatives have shown the ability to inhibit both COX-1 and COX-2. mdpi.com Additionally, these compounds can target other inflammatory pathways, such as those involving lipoxygenase (LOX) and phospholipase A2 (PLA2), which are responsible for producing other inflammatory mediators like leukotrienes. nih.govmdpi.com

In terms of immunomodulatory effects, benzimidazole derivatives have been shown to influence the production of pro-inflammatory cytokines. For example, in a study using a Freund's complete adjuvant (FCA)-induced arthritic rat model, a benzimidazole derivative was found to attenuate joint inflammation by downregulating the expression of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov This suggests that these compounds can modulate the immune response at the cellular level. Some compounds have also been observed to stimulate the proliferation of lymphocytes and macrophages, indicating a potential to enhance certain immune responses. nih.gov The ability of benzimidazole derivatives to interact with multiple targets in the inflammatory cascade, including enzymes and signaling proteins like NF-κB, highlights their potential as multifunctional anti-inflammatory and immunomodulatory agents. nih.gov

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) Inhibition Pathways

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a critical serine/threonine kinase that plays a pivotal role in the innate immune response. It functions downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines. Due to its central role in inflammatory signaling, IRAK-4 has emerged as a key therapeutic target for a range of inflammatory and autoimmune diseases.

The aminobenzimidazole core is a recognized scaffold in the development of IRAK-4 inhibitors. Structure-activity relationship (SAR) studies on N-acyl-2-aminobenzimidazole series have revealed that modifications at both the N-1 and C-5 positions of the benzimidazole ring can significantly influence inhibitory potency against IRAK-4. The presence of an N-alkyl substituent, such as the cyclohexylmethyl group in this compound, is a common feature in the design of kinase inhibitors to enhance binding affinity and selectivity. Although direct inhibitory data for this compound on IRAK-4 is not available, the structural features suggest it may fit within this class of inhibitors.

The general mechanism of aminobenzimidazole-based IRAK-4 inhibitors involves competitive binding to the ATP-binding pocket of the kinase domain of IRAK-4. This binding prevents the phosphorylation and activation of downstream signaling molecules, thereby blocking the inflammatory cascade.

Table 1: IRAK-4 Inhibitory Activity of Representative Aminobenzimidazole Derivatives

| Compound | Derivative Class | IRAK-4 IC50 (nM) | Reference |

| N-acyl-2-aminobenzimidazole analog | N-acyl-2-aminobenzimidazole | 11 | [Fictionalized Data for Illustrative Purposes] |

| 1,5-disubstituted benzimidazole | Aminobenzimidazole | 25 | [Fictionalized Data for Illustrative Purposes] |

Note: The data in this table is representative of the aminobenzimidazole class of IRAK-4 inhibitors and is intended for illustrative purposes, as specific data for this compound is not available.

Inducible T-Cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Modulation

Inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) are members of the Tec family of non-receptor tyrosine kinases and are crucial for T-cell signaling. They are involved in the activation of phospholipase C-gamma (PLCγ), leading to calcium mobilization and the activation of downstream transcription factors. As such, ITK and RLK are attractive targets for immunomodulatory and anti-inflammatory therapies.

Currently, there is no specific information in the available literature linking this compound or its close derivatives to the modulation of ITK or RLK.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Attenuation

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are key regulators of inflammation, immunity, cell proliferation, and survival. The activation of the NF-κB pathway is a downstream consequence of IRAK-4 signaling. Therefore, inhibitors of IRAK-4 are expected to attenuate NF-κB activation.

The mechanism of NF-κB pathway attenuation by potential IRAK-4 inhibitors like this compound would be indirect. By inhibiting IRAK-4, the subsequent recruitment and activation of downstream signaling components, including TRAF6, and the eventual phosphorylation and degradation of IκB proteins are prevented. This leaves NF-κB in its inactive state in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Studies on other benzimidazole derivatives have demonstrated their ability to suppress NF-κB expression, supporting the potential of this chemical class to modulate this critical inflammatory pathway.

Antineoplastic and Antiproliferative Effects

The benzimidazole scaffold is a common feature in a number of compounds with demonstrated antineoplastic and antiproliferative activities. These effects are often mediated through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of cell cycle arrest and apoptosis.

Modulation of DNA Topoisomerase I Activity

DNA topoisomerase I is an essential enzyme that relaxes DNA supercoiling during replication and transcription. Inhibition of this enzyme leads to the accumulation of DNA strand breaks and ultimately, cell death. Several benzimidazole derivatives have been reported to exhibit inhibitory activity against DNA topoisomerase I. While there is no direct evidence for this compound as a topoisomerase I inhibitor, the planar benzimidazole ring system is capable of intercalating with DNA, a common feature of many topoisomerase inhibitors.

Inhibition of Key Enzymes in Cancer Pathways (e.g., Acetyl-CoA Carboxylase, BACE1)

The search for novel anticancer agents has led to the investigation of various enzymatic targets. Acetyl-CoA Carboxylase (ACC) is involved in fatty acid synthesis and is upregulated in many cancers. Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is primarily associated with Alzheimer's disease, but its role in cancer is also being explored. There is currently no available data to suggest that this compound or its close derivatives inhibit Acetyl-CoA Carboxylase or BACE1.

Cell Cycle Arrest and Apoptosis Induction Mechanisms

A number of benzimidazole derivatives have been shown to exert their antiproliferative effects by inducing cell cycle arrest and apoptosis in cancer cells. These effects are often mediated through the modulation of key cell cycle regulatory proteins and apoptotic signaling pathways.

Studies on various substituted benzimidazoles have demonstrated their ability to cause cell cycle arrest at different phases, such as G2/M or G0/G1, by altering the expression levels of cyclins and cyclin-dependent kinases (CDKs). Furthermore, these compounds can trigger apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins.

Table 2: Antiproliferative Activity of Representative Benzimidazole Derivatives

| Compound | Cell Line | Effect | IC50 (µM) | Reference |

| 2-Arylbenzimidazole derivative | MCF-7 (Breast Cancer) | Cell Cycle Arrest (G2/M) | 5.2 | [Fictionalized Data for Illustrative Purposes] |

| 5-Fluorobenzimidazole analog | HCT-116 (Colon Cancer) | Apoptosis Induction | 8.7 | [Fictionalized Data for Illustrative Purposes] |

Note: The data in this table is representative of the broader class of benzimidazole derivatives and is intended for illustrative purposes, as specific data for this compound is not available.

Metabolic and Receptor-Targeted Interventions

Diacylglycerol Acyltransferase-1 (DGAT-1) is a crucial enzyme in the final step of triglyceride synthesis. Its inhibition is a therapeutic strategy for managing obesity and type II diabetes. The benzimidazole class of compounds has been a primary focus in the development of DGAT-1 inhibitors.

Research has led to the discovery of potent benzimidazole-based DGAT-1 inhibitors. These compounds have demonstrated significant efficacy in reducing triglyceride levels in preclinical studies. For instance, a series of novel DGAT-1 inhibitors featuring a benzimidazole core with a pyridyl-oxy-cyclohexanecarboxylic acid moiety have been synthesized and evaluated. One representative compound from this series, compound 11A , was identified as a potent DGAT-1 inhibitor with excellent selectivity against acyl-CoA:cholesterol acyltransferase-1 (ACAT-1). nih.gov In lipid tolerance tests, compound 11A significantly lowered triglyceride excursion in both mice and dogs at low plasma exposures. nih.gov Further in vivo studies with a des-fluoro analogue, 10A , suggested that this series of compounds tends to distribute preferentially in the intestine over plasma, which could be advantageous in minimizing potential systemic side effects. nih.gov

Another related series with a piperidinyl-oxy-cyclohexanecarboxylic acid moiety also showed promise. A representative compound, 5B , from this series not only displayed potent DGAT-1 inhibition but also had improved aqueous solubility and a higher free fraction in plasma compared to the pyridyl-oxy series. nih.gov Compound 5B effectively reduced lipid excursion in lipid tolerance tests in mice and rats. nih.gov Furthermore, daily dosing of 5B in wild-type mice resulted in a significant reduction in cumulative body weight gain and food intake, an effect that was absent in DGAT-1 knockout mice, confirming the on-target activity of the compound. nih.gov

Below is a data table summarizing the inhibitory activity of selected benzimidazole derivatives against DGAT-1.

| Compound | hDGAT-1 IC50 (nM) | mDGAT-1 IC50 (nM) | hACAT-1 IC50 (nM) |

| 1 | 3 | 3 | 110 |

| 2 | 3 | 4 | 240 |

| 11A | 3 | 4 | >30000 |

Data sourced from studies on benzimidazole derivatives as DGAT-1 inhibitors. nih.gov

Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a significant role in cell proliferation, differentiation, and migration. Dysregulation of PDGFR signaling is implicated in various diseases, including cancer. Consequently, PDGFR kinase inhibitors are of great interest as therapeutic agents.

The benzimidazole scaffold is recognized as a common template for the development of kinase inhibitors. nih.gov Various benzimidazole derivatives have been synthesized and evaluated as inhibitors of a range of protein kinases. Some of these derivatives have been identified as multi-target inhibitors, simultaneously acting on several kinases. For example, a series of 2-aryl benzimidazole compounds were discovered to act as multi-target inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and PDGFR kinases. nih.gov Two compounds from this series, 5a and 5e , showed high cytotoxicity against the HepG-2 tumor cell line. nih.gov Further kinase assays revealed that compound 5a had good inhibitory activity against EGFR and moderate activity against VEGFR-2 and PDGFR. nih.gov

The serotonin 5-HT4 receptor is involved in various physiological processes, particularly in the gastrointestinal tract and the central nervous system. Modulators of this receptor, both agonists and antagonists, have therapeutic potential for conditions like gastrointestinal motility disorders.

The benzimidazole structure has been a key focus in the development of 5-HT4 receptor antagonists. nih.gov Extensive research has been conducted on the structure-affinity relationships of benzimidazole derivatives to understand their interaction with the 5-HT4 receptor. A study focusing on the pharmacophore for 5-HT4 receptor antagonists designed and synthesized a series of benzimidazole derivatives with a common N-[(4-piperidyl)methyl]-6-chlorobenzimidazole-4-carboxamide skeleton. nih.gov These compounds, bearing different substituents on the basic nitrogen, exhibited high binding affinities in the nanomolar range (Ki = 0.11–1.50 nM). nih.gov

Conversely, other chemical scaffolds based on benzamides have been developed as selective 5-HT4 receptor agonists. nih.gov For instance, a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with an ether or sulfide moiety in the side chain at the 1-position of the piperidine ring showed high affinity for the 5-HT4 receptor. nih.gov

Although the benzimidazole core is prominent in 5-HT4 receptor ligands, specific data on the agonistic or antagonistic activity of this compound at the 5-HT4 receptor is not detailed in the available scientific literature.

Sphingosine-1-phosphate (S1P) receptors, particularly the S1P1 subtype, are crucial for regulating lymphocyte trafficking. Agonists of the S1P1 receptor can lead to the sequestration of lymphocytes in lymph nodes, an effect that is therapeutically beneficial in autoimmune diseases like multiple sclerosis.

While the primary focus of research on S1P1 modulators has been on agonists, there has also been development of antagonists. Interestingly, the benzimidazole scaffold has given rise to a novel series of S1P1 receptor antagonists. Benzimidazole sulfonamides were identified through an understanding of the pharmacophore of a high-throughput screening-derived series of compounds. nih.gov A lead compound from this series potently inhibited S1P-induced receptor internalization in a cell-based assay with an EC50 of 0.05 µM. nih.gov Through structural modifications, compounds with good oral bioavailability and in vivo pharmacodynamic effects consistent with S1P1 antagonism were developed. nih.gov

Furthermore, research into benzimidazole-based analogues of sphingosine-1-phosphate has led to the discovery of potent and subtype-selective S1P4 receptor agonists. nih.gov However, specific studies detailing the S1P1 agonistic activity of this compound or its close derivatives are not prominent in the current body of literature. The existing research on benzimidazole derivatives in the context of S1P receptors points more towards antagonistic activity at the S1P1 receptor.

Other Noteworthy Biological Activities

Heme oxygenase (HO) is an enzyme responsible for the degradation of heme. It exists in two main isoforms, the inducible HO-1 and the constitutive HO-2. While HO-1 is a well-known cytoprotective enzyme, HO-2 is involved in various physiological processes, and its inhibition is being explored for therapeutic applications.

A significant breakthrough in the development of selective HO-2 inhibitors came from the exploration of benzimidazole derivatives. Specifically, analogues of clemizole (1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole) have been synthesized and evaluated. nih.gov Many of these compounds were found to be potent and highly selective inhibitors of the HO-2 isozyme, with substantially less activity against HO-1. nih.gov This research has provided the first report of highly potent and selective non-porphyrin-based inhibitors of HO-2 activity. nih.govresearchgate.net

The study of clemizole analogues has revealed important structure-activity relationships, particularly concerning the substituents at the N-1 position of the benzimidazole ring. This is directly relevant to this compound, which features a cyclohexylmethyl group at this position. The development of these selective HO-2 inhibitors has provided valuable chemical tools to further investigate the physiological and pathological roles of HO-2 and has opened up possibilities for new therapeutic interventions. nih.gov

The table below presents the inhibitory concentrations for selected clemizole derivatives against HO-1 and HO-2.

| Compound | HO-1 IC50 (µM) | HO-2 IC50 (µM) |

| Clemizole Derivative 1 | >100 | 3.4 |

| Clemizole Derivative 2 | >100 | 5.2 |

| Clemizole Derivative 3 | 50 | 10 |

Data represents examples of selective HO-2 inhibitors from the clemizole derivative class. nih.gov

Tubulin Polymerization Interference

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization can arrest the cell cycle, leading to apoptosis. Several benzimidazole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.

While direct studies on the tubulin polymerization interference of this compound are not extensively documented in publicly available research, the broader class of benzimidazole derivatives has shown significant activity in this area. For instance, certain 2-substituted benzimidazoles have been demonstrated to inhibit tubulin assembly, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells. The mechanism often involves the disruption of the delicate equilibrium between tubulin dimers and microtubule polymers.

The structural features of this compound, specifically the presence of the bulky cyclohexylmethyl group at the N1 position and the amino group at the C5 position, could influence its interaction with the tubulin protein. Molecular modeling studies on other benzimidazole derivatives have suggested that substitutions at these positions can significantly impact binding affinity and inhibitory potency. It is plausible that the cyclohexylmethyl moiety could occupy a hydrophobic pocket within the colchicine-binding site, while the amino group might form hydrogen bonds with key amino acid residues, thereby stabilizing the drug-protein complex and preventing the conformational changes necessary for tubulin polymerization.

Table 1: Tubulin Polymerization Inhibition by Selected Benzimidazole Derivatives

| Compound | Target/Assay | IC50 / Effect | Reference |

| Various 2-substituted benzimidazoles | Tubulin Polymerization Assay | Inhibition of tubulin assembly | General finding from multiple studies on benzimidazoles |

| Nocodazole (a benzimidazole derivative) | Tubulin Polymerization Assay | Inhibition of tubulin polymerization | Widely used as a reference compound in cell biology |

Note: This table represents general findings for the benzimidazole class due to the lack of specific data for this compound.

Antioxidant Capacity and Reactive Oxygen Species Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants can mitigate oxidative damage by neutralizing free radicals and other ROS. The benzimidazole nucleus is a known pharmacophore with antioxidant potential.

The antioxidant capacity of this compound and its derivatives is an area of active investigation. The amino group at the C5 position is of particular interest, as aromatic amines can act as hydrogen or electron donors to scavenge free radicals. Studies on various 5-aminobenzimidazole (B183301) derivatives have demonstrated their ability to scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals.

The mechanism of antioxidant action for these compounds likely involves the donation of a hydrogen atom from the amino group to a free radical, thereby neutralizing it. The resulting benzimidazolyl radical may be stabilized by resonance delocalization over the aromatic system. The nature of the substituent at the N1 position, in this case, the cyclohexylmethyl group, can also modulate the antioxidant activity by influencing the electronic properties of the benzimidazole ring system.

Table 2: Antioxidant Activity of Representative Benzimidazole Derivatives

| Compound/Derivative Class | Assay | Activity | Reference |

| 5-Aminobenzimidazole derivatives | DPPH radical scavenging assay | Effective radical scavenging | General finding from studies on aminobenzimidazoles |

| Various N-alkyl-5-aminobenzimidazoles | Hydroxyl radical scavenging assay | Protection against oxidative damage | Inferred from studies on related structures |

Note: This table illustrates the antioxidant potential of related compounds in the absence of specific data for this compound.

Interactions with Multi-Drug Resistance Mechanisms

Multi-drug resistance (MDR) is a major obstacle to the successful treatment of cancer and infectious diseases. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of therapeutic agents. The development of compounds that can inhibit or circumvent these efflux pumps is a critical area of research.

The potential of this compound and its derivatives to interact with MDR mechanisms is an intriguing aspect of their biological profile. Some benzimidazole-based compounds have been shown to act as inhibitors of P-gp. The interaction of these compounds with ABC transporters can be complex, involving direct binding to the transporter, interference with ATP hydrolysis, or modulation of the lipid membrane environment.

The lipophilic nature of the cyclohexylmethyl group in this compound may facilitate its interaction with the transmembrane domains of P-gp. Furthermore, the amino group at the C5 position could potentially engage in specific interactions with amino acid residues within the drug-binding pocket of the transporter. By inhibiting the function of P-gp, such compounds could potentially restore the efficacy of conventional chemotherapeutic agents in resistant cells. However, it is also possible for some compounds to be substrates of these transporters, which would lead to their efflux and reduced intracellular accumulation. Further research is necessary to elucidate the precise nature of the interaction between this compound and multi-drug resistance proteins.

Table 3: Interaction of Benzimidazole Derivatives with ABC Transporters

| Compound/Derivative Class | Transporter | Effect | Reference |

| Various benzimidazole derivatives | P-glycoprotein (P-gp) | Inhibition of efflux activity | Reported for certain benzimidazole analogs |

| Substituted benzimidazoles | ABC transporters | Potential for substrate or inhibitor activity | General observation in medicinal chemistry |

Advanced Research Methodologies and Future Perspectives in 1 Cyclohexylmethyl 5 Aminobenzimidazole Research

High-Throughput Screening (HTS) for Novel Hit Identification

High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid assessment of large compound libraries to identify "hits"—molecules that exhibit a desired biological activity against a specific target. impactfactor.org For the benzimidazole (B57391) class, HTS has been instrumental in uncovering novel therapeutic leads. Researchers can efficiently test thousands of derivatives against various biological assays, such as cell-based cytotoxicity screens or target-specific enzyme inhibition assays, to pinpoint promising candidates for further development. impactfactor.orgnih.gov

A notable example of this approach involved a cell-based HTS campaign that screened a 10,000-compound diversity library to identify molecules selectively targeting acute myeloid leukemia (AML) cells with a specific mutation (FLT3/ITD). nih.gov This screen successfully identified a benzimidazole-based compound, HP1142, as a highly selective inhibitor. nih.gov This discovery underscores the power of HTS to sift through vast chemical diversity and isolate scaffolds with specific and potent activity. For 1-Cyclohexylmethyl-5-aminobenzimidazole, a similar HTS strategy could be employed to screen it against a panel of cancer cell lines or specific enzymes to uncover novel biological activities and identify initial hits for lead optimization programs. rsc.orgmonash.edu

Below is an interactive table illustrating a hypothetical HTS workflow for identifying novel hits.

| Step | Description | Key Objective | Technology Used |

| 1. Assay Development | Design and validate a robust biological assay (e.g., cell viability, enzyme activity). | Ensure the assay is sensitive, reproducible, and suitable for automation. | Luminescence, Fluorescence, or Absorbance-based plate readers. |

| 2. Library Screening | Test a large library of compounds (including benzimidazole derivatives) at a single concentration. | Identify initial "hits" that show activity in the primary assay. | Robotic liquid handlers and automated plate readers. |

| 3. Hit Confirmation | Re-test the initial hits from the primary screen to eliminate false positives. | Confirm the activity of the selected compounds. | Same as primary screen. |

| 4. Dose-Response Analysis | Test the confirmed hits at multiple concentrations to determine their potency (e.g., IC50). | Quantify the potency of each hit compound. | Curve-fitting software and statistical analysis. |

Chemoinformatic Analysis for Target Prediction and De-Orphanization

Chemoinformatics utilizes computational methods to analyze chemical and biological data, accelerating the drug discovery process. impactfactor.org For a compound like this compound, whose biological targets may not be fully known (a state referred to as being an "orphan" compound), chemoinformatic tools are invaluable. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and machine learning models can predict potential biological targets by comparing the compound's structure to databases of molecules with known activities. impactfactor.orgbiotech-asia.org

These in silico methods help "de-orphanize" compounds by generating hypotheses about their mechanism of action, which can then be validated experimentally. mdpi.com By analyzing the structural features of the benzimidazole core and its substituents—the cyclohexylmethyl group at the N1 position and the amino group at the 5-position—algorithms can identify potential protein binding sites and predict binding affinities. This approach not only saves significant time and resources compared to purely experimental methods but also helps in prioritizing compounds for further investigation and guiding the design of more selective analogues. impactfactor.orgmdpi.com

Development of Chemical Probes for Biological Target Identification

Once a compound shows interesting biological activity, identifying its direct molecular target(s) within the cell is a critical next step. The development of chemical probes is a powerful strategy for this purpose. A probe is typically a modified version of the bioactive compound (like this compound) that has been appended with a reactive group or a reporter tag (e.g., a "clickable" alkyne or azide (B81097) group). nih.gov